![molecular formula C39H28O6 B12328699 12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaen-14-yl 4-(4-prop-2-enoyloxyphenyl)benzoate](/img/structure/B12328699.png)
12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaen-14-yl 4-(4-prop-2-enoyloxyphenyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12,16-dioxapentacyclo[158002,1103,8020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaen-14-yl 4-(4-prop-2-enoyloxyphenyl)benzoate is a complex organic compound with a unique structure This compound is characterized by its intricate pentacyclic framework, which includes multiple fused rings and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaen-14-yl 4-(4-prop-2-enoyloxyphenyl)benzoate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions to form the pentacyclic core, followed by functionalization to introduce the prop-2-enoyloxyphenyl and benzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaen-14-yl 4-(4-prop-2-enoyloxyphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
科学的研究の応用
12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaen-14-yl 4-(4-prop-2-enoyloxyphenyl)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism by which 12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaen-14-yl 4-(4-prop-2-enoyloxyphenyl)benzoate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to engage in specific binding interactions, potentially modulating biological pathways and producing various effects.
類似化合物との比較
Similar Compounds
- 2,15-Dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16,18,20,24,27-dodecaene-4,5,8,17-tetrol
- 15,18-Dioxapentacyclo[10.5.1.02,11.03,8.013,17]octadeca-1(17),2(11),3,5,7,9,12-heptaene-14,16-dione
Uniqueness
12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaen-14-yl 4-(4-prop-2-enoyloxyphenyl)benzoate is unique due to its specific pentacyclic structure and the presence of both prop-2-enoyloxyphenyl and benzoate groups. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.
特性
分子式 |
C39H28O6 |
|---|---|
分子量 |
592.6 g/mol |
IUPAC名 |
12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaen-14-yl 4-(4-prop-2-enoyloxyphenyl)benzoate |
InChI |
InChI=1S/C39H28O6/c1-2-36(40)44-30-19-15-26(16-20-30)25-11-13-29(14-12-25)39(41)45-31-23-42-34-21-17-27-7-3-5-9-32(27)37(34)38-33-10-6-4-8-28(33)18-22-35(38)43-24-31/h2-22,31H,1,23-24H2 |
InChIキー |
MOUVIHBQHRJDIK-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3COC4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)OC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(((2-Oxa-8-azaspiro[4.5]decan-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine](/img/structure/B12328620.png)
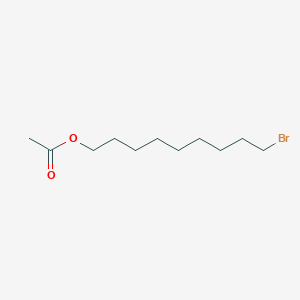

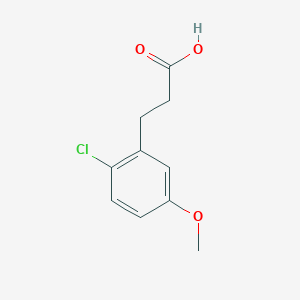
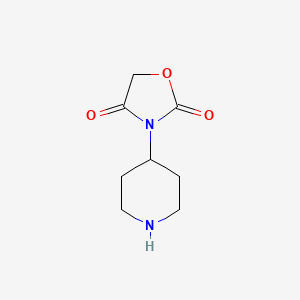
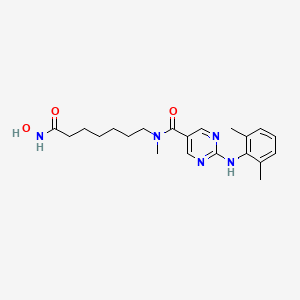
![6-Benzyl-2-oxa-6-azaspiro[3.4]octane](/img/structure/B12328636.png)
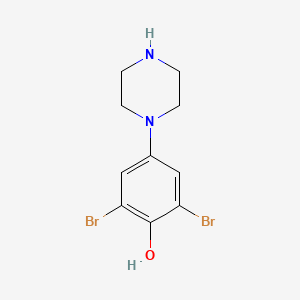
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12328659.png)
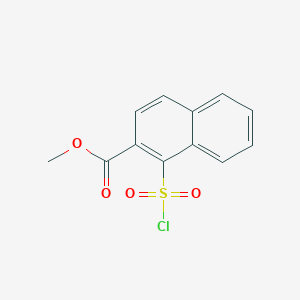
![tert-butyl 4-[(hydrazinylmethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride](/img/structure/B12328666.png)
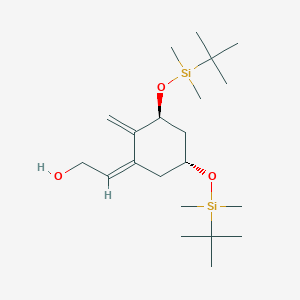
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12328675.png)
![2-{[(Pyrrolidin-3-yl)methoxy]methyl}quinoline](/img/structure/B12328687.png)
